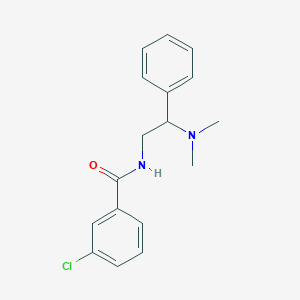
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a fascinating compound with a unique structure combining various functional groups. It consists of an indole core, a morpholino group, a sulfonyl linkage, and an acetamide moiety. These diverse structural components contribute to its distinctive chemical and physical properties. Its applications span chemistry, biology, and medicine due to its ability to interact with a variety of biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be achieved through multi-step organic synthesis. A typical route starts with the functionalization of indole. The indole is first sulfonylated to introduce the sulfonyl group. Concurrently, a separate reaction introduces the morpholino group to an intermediate via a morpholine-2-one precursor. The final step involves the condensation of these intermediates with o-tolyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity. Key steps include precise control of temperature, pressure, and pH during synthesis. Industrial methods often employ catalytic processes to increase efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form oxidized derivatives.
Reduction: The nitro groups (if present as substituents) on the compound can be selectively reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: Typical reagents include catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like primary and secondary amines can react under basic conditions using solvents like dichloromethane (DCM).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amine derivatives.
Substitution: Synthesis of sulfonamide derivatives.
Applications De Recherche Scientifique
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.
Biology: Acts as a probe in biochemical assays to study protein interactions.
Medicine: Investigated for potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of advanced materials and pharmaceuticals.
Mécanisme D'action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity. The sulfonyl and morpholino groups facilitate strong binding to the target site, while the indole core enhances stability and specificity. Pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups. Similar compounds might include:
1-((2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonamide: Lacks the acetamide group, altering its binding affinity and specificity.
N-(o-tolyl)acetamide: Does not contain the indole or morpholino groups, significantly affecting its chemical behavior and applications.
Indole-3-sulfonylmorpholine: Contains similar core structures but differs in peripheral substitutions, leading to different biological activities.
This compound's unique structure confers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable tool in various scientific domains.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-2-4-8-19(17)24-22(27)16-32(29,30)21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACGJRKTKMATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2921947.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)


![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2921962.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2921967.png)


